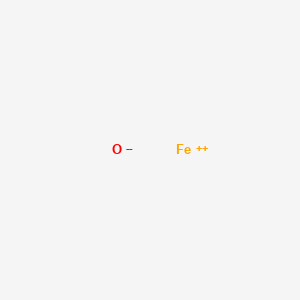
Iron oxide
Cat. No. B8711397
M. Wt: 71.84 g/mol
InChI Key: VBMVTYDPPZVILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07276113B2
Procedure details


One hundred grams of red iron oxide pigment was added to 500 ml of water and mixed using a home type mixer until well dispersed. Four grams of sodium N-myristoyl-L-glutamate having an HLB value of 4 was dissolved in 50 ml of water heated at 60° C. then added to the above mixture and mixed for 10 minutes. While this was being stirred, 2 chemical equivalents of aluminum chloride aqueous solution, based on the sodium N-myristoyl-L-glutamate, was added dropwise. Four grams of potassium lactate having an HLB value of 17 was dissolved in 50 ml of water heated at 50° C. then added to the above mixture and mixed for 10 minutes. While this was being stirred, 2 chemical equivalents of zinc sulfate aqueous solution, based on the potassium lactate, was added dropwise. The product was filtered with suction using a Buchner funnel, followed by rinsing with purified water. The filter cake was then baked in an oven for two hours after the filter cake reaches a temperature of 100° C. to further dehydrate the filter cake. The cake was crushed and pulverized to a powder after cooling. This resulted in a red iron oxide pigment chemically immobilized with aluminum N-myristoyl-L-glutamate and zinc lactate.
Name
potassium lactate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Name
potassium lactate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Name
zinc sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name

Identifiers


|
REACTION_CXSMILES
|
[O-2].[Fe+2:2].[C:3]([NH:18][C@H:19]([C:25]([O-:27])=[O:26])[CH2:20][CH2:21][C:22]([O-:24])=[O:23])(=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Na+].[Na+].[Cl-].[Al+3:31].[Cl-].[Cl-].[C:34]([O-:39])(=[O:38])[CH:35]([CH3:37])[OH:36].[K+].S([O-])([O-])(=O)=O.[Zn+2:46]>O>[O-2:17].[Fe+2:2].[C:3]([NH:18][C@H:19]([C:25]([O-:27])=[O:26])[CH2:20][CH2:21][C:22]([O-:24])=[O:23])(=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Al+3:31].[C:3]([NH:18][C@H:19]([C:25]([O-:27])=[O:26])[CH2:20][CH2:21][C:22]([O-:24])=[O:23])(=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[C:3]([NH:18][C@H:19]([C:25]([O-:27])=[O:26])[CH2:20][CH2:21][C:22]([O-:24])=[O:23])(=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Al+3:31].[C:34]([O-:39])(=[O:38])[CH:35]([CH3:37])[OH:36].[Zn+2:46].[C:34]([O-:39])(=[O:38])[CH:35]([CH3:37])[OH:36] |f:0.1,2.3.4,5.6.7.8,9.10,11.12,14.15,16.17.18.19.20,21.22.23|
|
Inputs


Step One
|
Name
|
potassium lactate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)[O-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Fe+2]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
Step Six
|
Name
|
potassium lactate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)[O-].[K+]
|
[Compound]
|
Name
|
17
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
zinc sulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
While this was being stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
until well dispersed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then added to the above mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed for 10 minutes
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then added to the above mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed for 10 minutes
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
While this was being stirred
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
by rinsing with purified water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a temperature of 100° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cake was crushed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[Fe+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Al+3].C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].C(CCCCCCCCCCCCC)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Al+3]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)C)(=O)[O-].[Zn+2].C(C(O)C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
